Cedrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

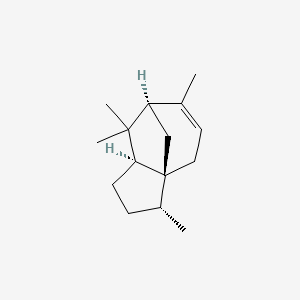

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.

Mécanisme D'action

Target of Action

Cedrene is a sesquiterpene found in the essential oil of cedar . It has been found to interact with mouse olfactory receptor 23 (MOR23), which plays a role in adipogenesis and thermogenesis in 3T3-L1 cells .

Mode of Action

This compound’s interaction with MOR23 has been shown to influence intracellular lipid accumulation and oxygen consumption rate . Activation of MOR23 by α-cedrene significantly reduced lipid content, increased the oxygen consumption rate, and stimulated reprogramming of the metabolic signature of 3T3-L1 cells .

Biochemical Pathways

This compound’s action on MOR23 leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels and protein amounts of adenylyl cyclase 3 (ADCY3), protein kinase A catalytic subunit (PKA Cα), phospho-5’-adenosine monophosphate (AMP)-activated protein kinase (AMPK), and phospho-cAMP-responsive element-binding protein (CREB) . This results in the upregulation of adipogenic genes and downregulation of genes involved in thermogenesis .

Pharmacokinetics

Upon intravenous administration, α-cedrene exhibits a rapid clearance, a large distribution volume, and a relatively long half-life . Upon oral administration, it is slowly absorbed with a bioavailability of 48.7-84.8% . It is highly distributed to tissues, with the tissue-to-plasma partition coefficients (Kp) far greater than unity for all tissues .

Result of Action

The activation of MOR23 by α-cedrene leads to a reduction in lipid content and an increase in the oxygen consumption rate in 3T3-L1 cells . This suggests that α-cedrene could potentially be used as an anti-obesity drug .

Action Environment

This compound is a volatile compound produced by the plant-beneficial fungus Trichoderma guizhouense, and it has been shown to modulate Arabidopsis root development through auxin transport and signaling . This suggests that the action of this compound can be influenced by environmental factors such as the presence of other organisms.

Applications De Recherche Scientifique

Health Benefits

Anti-inflammatory Properties

Cedrene has demonstrated significant anti-inflammatory effects in animal studies. One study indicated that this compound could effectively reduce inflammation associated with conditions such as arthritis. The mechanism involves the modulation of inflammatory pathways, although further research is needed to confirm these effects in humans .

Antimicrobial Activity

this compound exhibits notable antimicrobial properties against various bacteria and fungi. Studies have shown that both alpha-cedrene and beta-cedrene can inhibit the growth of pathogens, suggesting potential applications in treating infections .

Antitumoral and Anticancer Effects

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells from different tissues, including oral mucosa and liver. When combined with other compounds like cedrol, its efficacy against tumor cells is enhanced .

Metabolic Regulation

Obesity Prevention

Recent studies have highlighted the role of alpha-cedrene in preventing diet-induced obesity. In rodent models, oral administration of alpha-cedrene resulted in a significant reduction in body weight gain and improved metabolic parameters without affecting food intake. The compound appears to modulate lipid metabolism by downregulating adipogenic genes and enhancing thermogenic gene expression .

Liver Health

Alpha-cedrene has been shown to improve liver health by reducing lipid accumulation and markers of liver injury in high-fat diet-induced obesity models. This suggests its potential as a therapeutic agent for metabolic disorders related to fatty liver disease .

Environmental Applications

Atmospheric Chemistry

this compound plays a role in atmospheric chemistry as a precursor to secondary organic aerosols (SOAs). Its oxidation products contribute to the formation of particulate matter, which can impact air quality and climate change. Understanding the oxidation pathways of this compound is crucial for assessing its environmental impact .

Case Study 1: this compound's Role in Obesity Management

A study involving C57BL/6N mice fed a high-fat diet demonstrated that alpha-cedrene administration prevented obesity by enhancing energy expenditure and lipid oxidation while suppressing adipogenesis. These findings indicate its potential as a therapeutic agent for managing obesity and related metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its promising application as a natural antimicrobial agent .

Data Table: Summary of this compound Applications

Propriétés

Numéro CAS |

11028-42-5 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1S,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15+/m1/s1 |

Clé InChI |

IRAQOCYXUMOFCW-CXTNEJHOSA-N |

SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@@H](C3)C2(C)C)C |

SMILES canonique |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

469-61-4 11028-42-5 |

Description physique |

Solid |

Pictogrammes |

Flammable; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha-cedrene beta-cedrene cedrene cedrone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.